N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H21N5OS/c1-19(14-5-3-4-8-16-14)12-6-9-20(10-7-12)15-17-13(11-21-2)18-22-15/h3-5,8,12H,6-7,9-11H2,1-2H3 |
InChI Key |
OLLNDOHVLJNECD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=NS2)COC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the piperidine ring, and the final coupling with the pyridine ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine include other thiadiazole derivatives, piperidine-containing compounds, and pyridine-based molecules.
Uniqueness
What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
